molecular formula C10H6N4O B13102696 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine

Cat. No.: B13102696
M. Wt: 198.18 g/mol
InChI Key: PZWCBYWLTXRMCP-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrido[3,2-e][1,2,4]triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrido[3,2-e][1,2,4]triazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethylamine derivatives.

Scientific Research Applications

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-e][1,2,4]triazine: Lacks the furan ring but shares the pyrido[3,2-e][1,2,4]triazine core.

    Furan-2-ylpyridine: Contains a furan ring fused to a pyridine ring without the triazine moiety.

Uniqueness

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to the combination of the furan ring and the pyrido[3,2-e][1,2,4]triazine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C10H6N4O/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H

InChI Key

PZWCBYWLTXRMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CO3

Origin of Product

United States

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